molecular formula C15H20Cl2Zr B13786697 cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride CAS No. 81476-73-5

cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No.: B13786697
CAS No.: 81476-73-5
M. Wt: 362.4 g/mol
InChI Key: DDQFXRYVNIPXRQ-UHFFFAOYSA-L
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Description

The compound cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a zirconium-based metallocene dichloride complex featuring two cyclopentadienyl (Cp) ligands with varying methyl substitutions. One ligand is unsubstituted cyclopenta-1,3-diene, while the other is a fully substituted 1,2,3,5,5-pentamethylcyclopentadienyl group. This asymmetric substitution pattern introduces unique steric and electronic properties, distinguishing it from symmetric bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride) and other substituted derivatives. Such complexes are pivotal in catalysis, particularly in olefin polymerization, where ligand architecture critically influences activity and selectivity .

Properties

CAS No.

81476-73-5

Molecular Formula

C15H20Cl2Zr

Molecular Weight

362.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/C10H15.C5H5.2ClH.Zr/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-5-3-1;;;/h1-5H3;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

DDQFXRYVNIPXRQ-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

Preparation of Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is a fundamental cyclic diene with a five-membered ring containing two conjugated double bonds. Its preparation involves several synthetic strategies:

  • Dehydration of Cyclopentenols: A notable method involves the dehydration of substituted cyclopentenols in the presence of solid acid catalysts. For example, 2,3,4,5-tetramethyl-2-cyclopentenol can be dehydrated using strong acid resin or solid super acid catalysts in an organic solvent to yield methyl-substituted cyclopenta-1,3-dienes with high selectivity and minimal by-products. The reaction conditions such as temperature (0 to 5°C during addition, then 20-30°C for completion) and controlled addition rates (0.5-1.5 g/min) are critical to maximize yield and suppress side reactions.

  • Thermal Decomposition and Dehydrogenation: Cyclopentadiene derivatives can also be synthesized via thermal decomposition of cyclic ketones like cyclopentanone under acidic conditions or by dehydrogenation of cyclopentene derivatives. These methods often require high temperatures (>200°C) and catalysts such as polyphosphoric acid to enhance cyclization efficiency.

  • Partial Hydrogenation of Alkynes: Another synthetic route to 1,3-dienes involves partial hydrogenation of alkynes or enynes using selective catalysts to avoid overhydrogenation to alkanes. This method is less common for cyclopentadiene but relevant for related diene systems.

Preparation of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene

This pentamethyl-substituted derivative is a key precursor to the pentamethylcyclopentadienyl ligand, widely used in organometallic chemistry.

  • Nazarov Cyclization Route: The classical synthesis starts from tiglaldehyde and 2-butenyllithium, proceeding via 2,3,4,5-tetramethylcyclopent-2-enone. A key step is the Nazarov cyclization, which forms the cyclopentadiene ring with methyl substituents at the desired positions. This method allows for controlled substitution patterns and high purity of the product.

  • Addition and Acid-Catalyzed Dehydrocyclization: Alternatively, 2-butenyllithium can be added to ethyl acetate followed by acid-catalyzed dehydrocyclization to form the pentamethylcyclopentadiene ring system. This approach is useful for scaling up and has been optimized for commercial availability.

  • Dehydration of Tetramethylcyclopentenols: Similar to cyclopenta-1,3-diene, methyl-substituted cyclopentenols can be dehydrated to yield pentamethylcyclopenta-1,3-diene derivatives with high selectivity using solid acid catalysts.

Preparation of Zirconium(4+) Dichloride

Zirconium(4+) dichloride (ZrCl2) is a less common oxidation state compound of zirconium, prepared through controlled reduction processes.

  • Reduction of Zirconium Tetrachloride with Zirconium Metal: The primary method involves a two-step reduction of zirconium tetrachloride (ZrCl4) with zirconium metal powder. Initially, ZrCl4 vapor reacts with zirconium metal at around 700°C to form ZrCl2 solid. However, this direct reaction is avoided due to difficulties in controlling product purity.

  • Instead, zirconium trichloride (ZrCl3) is first prepared by partial reduction of ZrCl4. Then, ZrCl3 powder is further reduced with excess zirconium metal at approximately 400°C in a sealed quartz tube lined with platinum foil to prevent contamination. This method yields high-purity anhydrous zirconium dichloride (95-99%).

  • Reaction Equations:

$$
\text{Zr(s)} + \text{ZrCl}4(\text{vapour}) \rightarrow 2 \text{ZrCl}2(\text{solid}) \quad (700^\circ C)
$$

$$
2 \text{ZrCl}2(\text{solid}) + 2 \text{ZrCl}4(\text{vapour}) \rightarrow 4 \text{ZrCl}_3(\text{solid}) \quad (400^\circ C)
$$

$$
3 \text{ZrCl}4(\text{vapour}) + \text{Zr(s)} \rightarrow 4 \text{ZrCl}3(\text{solid})
$$

  • Additional Notes: The reduction is performed in an inert atmosphere (argon) to prevent hydrolysis, as zirconium chlorides are highly oxophilic and hydrolyze rapidly in humid air.

  • Alternative Preparation: Zirconium tetrachloride can be prepared by chlorination of zirconium dioxide (ZrO2) with chlorine gas and carbon at 500-700°C, which is a precursor step for the above reductions.

Summary Table of Preparation Methods

Compound Starting Materials Key Reaction Conditions Catalysts/Notes Reference
Cyclopenta-1,3-diene Cyclopentenols (e.g., 2,3,4,5-tetramethyl-2-cyclopentenol) Dehydration at 0-30°C with solid acid catalysts Strong acid resin or solid super acid catalyst; solvent medium; controlled addition rate
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene Tiglaldehyde + 2-butenyllithium; or 2-butenyllithium + ethyl acetate Nazarov cyclization; acid-catalyzed dehydrocyclization Acid catalysts; controlled temperature; commercial availability
Zirconium(4+) dichloride (ZrCl2) Zirconium tetrachloride + zirconium metal Two-step reduction: 700°C and 400°C in sealed quartz tube Platinum foil lining; inert argon atmosphere; excess zirconium metal

In-Depth Research Findings and Practical Considerations

  • Selectivity and Purity: The use of solid acid catalysts in cyclopentadiene derivative synthesis offers high selectivity and suppresses by-products, which is crucial for downstream applications in organometallic chemistry.

  • Handling of Zirconium Chlorides: Zirconium(4+) dichloride and tetrachloride are highly sensitive to moisture, requiring air-free techniques during synthesis and storage to prevent hydrolysis and degradation.

  • Scale-Up Potential: The described methods for pentamethylcyclopentadiene are scalable and commercially viable, with the Nazarov cyclization being a robust synthetic step.

  • Catalytic Applications: Zirconium(4+) dichloride serves as a precursor to many organometallic complexes and catalysts, highlighting the importance of obtaining high-purity material through controlled reduction methods.

Chemical Reactions Analysis

2.1. Reductive Elimination and Hydride Formation

CpCp*ZrCl₂ reacts with strong reducing agents like lithium aluminium hydride (LiAlH₄) to form hydride complexes:

CpCp ZrCl2+14LiAlH4CpCp ZrHCl+14LiAlCl4\text{CpCp ZrCl}_2+\frac{1}{4}\text{LiAlH}_4\rightarrow \text{CpCp ZrHCl}+\frac{1}{4}\text{LiAlCl}_4

The Cp* ligand stabilizes the hydride intermediate, reducing over-reduction to CpCp*ZrH₂ compared to Cp₂ZrCl₂ .

2.2. Alkylation and β-Hydride Elimination

Treatment with alkyllithium reagents (e.g., n-BuLi) replaces chloride ligands with alkyl groups, followed by β-hydride elimination to form η²-alkene complexes:

CpCp ZrCl2+2 n BuLiCpCp ZrBu2ΔCpCp Zr 2 butene +BuH\text{CpCp ZrCl}_2+2\text{ n BuLi}\rightarrow \text{CpCp ZrBu}_2\xrightarrow{\Delta}\text{CpCp Zr }^2\text{ butene }+\text{BuH}

This reactivity mirrors the Negishi reagent (Cp₂Zr(η²-butene)) but proceeds faster due to Cp*’s electron-donating effects .

2.3. Catalytic Polymerization

CpCpZrCl₂ activates olefin polymerization when combined with methylaluminoxane (MAO). The Cp ligand improves thermal stability and comonomer incorporation rates compared to Cp₂ZrCl₂ :

PropertyCpCp*ZrCl₂/MAOCp₂ZrCl₂/MAO
Activity (kg PE/mol Zr·h) 12,5008,200
Melting Point (°C) 135128
Comonomer Incorporation 6.8% (1-hexene)4.5%

Oxidative Cyclization

CpCp*ZrCl₂ facilitates oxidative cyclization of dienes and alkynes. For example, intramolecular dienes form bicyclic cyclopentenones with high stereoselectivity :

DieneCpCp ZrCl2Bicyclic product 95 ee \text{Diene}\xrightarrow{\text{CpCp ZrCl}_2}\text{Bicyclic product 95 ee }

The bulky Cp* ligand suppresses side reactions, achieving yields >90% in optimized conditions .

Transamidation and Acylation

In catalytic amounts, CpCp*ZrCl₂ promotes direct amide bond formation between carboxylic acids and amines without preactivation :

RCOOH+R NH2CpCp ZrCl2RCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{CpCp ZrCl}_2}\text{RCONHR }+\text{H}_2\text{O}

Key Advantages :

  • Eliminates need for coupling reagents (e.g., DCC).

  • Tolerant of functional groups (e.g., esters, nitriles).

Hydrolytic Sensitivity and Stability

Unlike Cp₂ZrCl₂, CpCpZrCl₂ exhibits moderate moisture sensitivity due to Cp’s steric protection :

PropertyCpCp*ZrCl₂Cp₂ZrCl₂
Hydrolysis Rate (H₂O) 48 h (25°C)12 h (25°C)
Air Stability >72 h (dry)24 h (dry)

Scientific Research Applications

Catalysis in Organic Synthesis

The compound serves as an effective catalyst in multiple organic synthesis reactions. Notably, it is employed in:

  • Polymerization Reactions : It facilitates the polymerization of olefins and other unsaturated compounds through Kaminsky-type catalytic systems, which exhibit high activity and isotropy for olefin polymerization .
  • Cycloaddition Reactions : The compound is utilized in cycloaddition reactions that form complex cyclic structures essential for pharmaceutical synthesis.
Reaction TypeApplication Example
PolymerizationProduction of high-performance polymers
CycloadditionSynthesis of cyclic compounds for drug development
TransamidationDirect amide formation from carboxylic acids

Stereoselective Synthesis

This compound has been utilized in stereoselective glycosidation reactions, which are crucial for the synthesis of complex carbohydrates and glycosylated compounds used in medicinal chemistry .

Drug Development

Research indicates that zirconium-based complexes can exhibit biological activity, making them potential candidates for drug development. Studies have focused on their use in:

  • Targeted Therapy : Investigations into the biological mechanisms of these compounds suggest they may play a role in developing targeted therapies for various diseases .
  • Anticancer Agents : Some studies have explored the cytotoxic effects of these compounds against cancer cell lines, indicating potential applications in oncology .

Material Science

The compound is also applied in the production of advanced materials:

  • High-Performance Materials : Its catalytic properties are harnessed to create materials with enhanced mechanical and thermal properties suitable for aerospace and automotive applications .
  • Green Chemistry Initiatives : The use of this compound promotes greener amidation processes that avoid harsh reagents and conditions, aligning with sustainable chemistry practices .

Case Study 1: Polymerization of Olefins

A study demonstrated the effectiveness of cyclopenta-1,3-diene; zirconium(4+); dichloride as a catalyst in the polymerization of ethylene and propylene. The resulting polymers exhibited superior thermal stability and mechanical properties compared to those synthesized using traditional catalysts.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of zirconocene dichloride derivatives. In vitro studies showed that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of zirconium-substrate complexes that undergo subsequent chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s asymmetry and methyl substitution contrast with related metallocene dichlorides:

Compound Name CAS Number Molecular Formula Substituents Chloride Count Key Properties
Target Compound N/A C₁₆H₂₂Cl₂Zr 1× Cp; 1× pentamethyl-Cp 2 High steric bulk, electron-rich Zr center due to methyl donors
Zirconocene dichloride 1291-32-3 C₁₀H₁₀Cl₂Zr 2× Cp (unsubstituted) 2 Baseline catalyst for polymerization; moderate activity
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 C₁₂H₁₄Cl₂Zr 2× methyl-Cp 2 Enhanced electron donation vs. zirconocene; improved thermal stability
1,2,3,5-Tetramethylcyclopentadienyl Zr trichloride 304016-43-1 C₉H₁₂Cl₃Zr 1× tetramethyl-Cp 3 Higher chloride count reduces electron density at Zr; niche reactivity
Bis(indenyl)zirconium dichloride 12148-49-1 C₁₆H₁₂Cl₂Zr 2× indenyl ligands 2 Rigid, fused-ring structure enables stereoselective catalysis

Key Observations :

  • Steric Effects: The pentamethyl-Cp ligand in the target compound imposes greater steric hindrance than methyl-Cp or unsubstituted Cp ligands.
  • Electronic Effects: Methyl groups donate electron density to Zr, stabilizing the metal center. The pentamethyl ligand’s stronger electron-donating capacity may increase Zr’s electrophilicity, favoring coordination of electron-deficient monomers .
  • Chloride Count : Unlike trichloride derivatives (e.g., 304016-43-1), the dichloride structure leaves two coordination sites open for catalytic intermediates .
Catalytic Performance
  • Polymerization Activity: Symmetric methyl-Cp zirconium dichlorides (e.g., 12109-71-6) typically outperform unsubstituted zirconocene in ethylene polymerization due to improved electron donation. However, excessive substitution (e.g., pentamethyl-Cp) may reduce activity by over-stabilizing the active site .
  • Selectivity : Indenyl derivatives (e.g., 12148-49-1) excel in stereoregular propylene polymerization, whereas the target compound’s asymmetry could enable unique tacticity control, though this remains unexplored in literature .
Physical Properties
  • Thermal Stability: Methyl-substituted Cp ligands (e.g., 12109-71-6) enhance thermal stability compared to unsubstituted zirconocene. The pentamethyl variant likely extends this trend, though decomposition data are unavailable .
  • Solubility: Increased methyl substitution improves solubility in nonpolar solvents, critical for homogeneous catalysis .

Biological Activity

Cyclopenta-1,3-diene; 1,2,3,5,5-pentamethylcyclopenta-1,3-diene; zirconium(4+); dichloride is an organometallic compound that has garnered attention for its catalytic properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of cyclopentadienyl ligands coordinated to a zirconium center. The structure allows for significant reactivity due to the metal-ligand interactions.

Molecular Formula : C₁₄H₁₈Cl₂Zr
Molecular Weight : 319.55 g/mol
Appearance : Typically appears as a solid with a dark color.

The biological activity of this compound primarily arises from its role as a catalyst in various chemical reactions. The zirconium center facilitates the formation and breaking of chemical bonds, which is essential in organic synthesis and potentially in biological systems.

Target Interactions

  • Olefins and Alkynes : The compound interacts with these substrates through hydrozirconation, a process that adds the zirconium complex across double or triple bonds.
  • Biological Molecules : Studies suggest that organometallic compounds like this can interact with nucleic acids and proteins, indicating potential pharmacological properties.

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Hydroformylation : Contributes to the synthesis of aldehydes from alkenes.
  • Functionalization of Olefins : Converts olefins into organozirconium compounds, which can further participate in biological reactions .

Cellular Effects

Research indicates that bis(cyclopentadienyl)zirconium dichloride may influence cellular processes by acting as a catalyst in biochemical reactions. Its effects can vary based on dosage and environmental conditions.

Dosage Effects in Animal Models

Studies have shown that varying dosages can lead to different biological responses. For instance, lower concentrations may promote cellular growth while higher concentrations could induce cytotoxicity.

Case Studies

  • Catalytic Applications in Organic Synthesis :
    • The compound has been used effectively in polymerization reactions to produce syndiotactic polystyrene, showcasing its utility beyond biological applications.
  • Biological Interaction Studies :
    • Research has demonstrated that organometallic complexes can exhibit anticancer activity. For example, studies involving similar compounds have shown their ability to inhibit cancer cell growth through interactions with DNA and other cellular components.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈Cl₂Zr
Molecular Weight319.55 g/mol
AppearanceDark solid
Hydrozirconation RateFast with acetylenes
Typical Reaction ProductsOrganozirconium compounds

Q & A

Q. Example Data :

Parameter[(C₅H₅)₂ZrCl₂] [(C₅Me₅)₂ZrCl₂]
Zr–Cl Bond Length (Å)2.382.41
Cp–Zr–Cp Angle (°)138142

Advanced Question: How do methyl substituents on cyclopentadienyl ligands influence the electronic properties of zirconium complexes?

Methodological Answer:
Methyl groups alter electron density and steric effects:

  • Electron Donation : Methyl substituents increase electron density on the cyclopentadienyl ligand, enhancing π-donation to zirconium. This lowers the Lewis acidity of Zr⁴+ and reduces catalytic activity in some reactions.
  • Steric Effects : Pentamethyl substitution creates a bulky ligand environment, restricting access to the metal center. This can stabilize reactive intermediates or inhibit undesired side reactions.
  • Computational Validation : Use density functional theory (DFT) to compare HOMO/LUMO energies. For example, [(C₅Me₅)₂ZrCl₂] has a 0.5 eV higher LUMO than [(C₅H₅)₂ZrCl₂], reducing electrophilicity .

Practical Impact : Methylated complexes may show reduced activity in ethylene polymerization but enhanced stability in oxidative conditions .

Advanced Question: What mechanistic insights explain the catalytic activity of zirconium cyclopentadienyl dichloride in olefin polymerization?

Methodological Answer:

  • Coordination-Insertion Mechanism :
    • Activation : Methylaluminoxane (MAO) abstracts chloride ligands, generating a cationic Zr center.
    • Olefin Binding : Ethylene coordinates to the Zr center, followed by insertion into the Zr–C bond.
    • Chain Propagation : Repetitive insertion steps grow the polymer chain.
  • Role of Ligands : Cyclopentadienyl ligands stabilize the transition state via π-backbonding, while methyl substituents slow chain termination by hindering β-hydrogen elimination .

Contradiction Analysis : Some studies report lower activity for methyl-substituted complexes due to steric hindrance, while others note improved thermal stability. Resolve via Arrhenius kinetics (compare activation energies) and DFT modeling of transition states .

Advanced Question: How can researchers resolve contradictions in reported corrosion inhibition efficiencies of cyclopentadienyl derivatives?

Methodological Answer:
Conflicting data often arise from variations in experimental conditions or measurement techniques.

  • Controlled Testing : Standardize parameters (e.g., 1 M HCl, 25°C) and use electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency.
  • Theoretical Modeling : Perform molecular dynamics simulations to assess adsorption energies on metal surfaces. For example, cyclopenta-1,3-diene derivatives with electron-withdrawing groups may show higher adsorption on mild steel .
  • Data Table :
DerivativeInhibition Efficiency (%)Adsorption Energy (kcal/mol)
Cyclopenta-1,3-diene78-12.5
Pentamethyl Derivative65-9.8

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